BenchChemオンラインストアへようこそ!

5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylicacid

Antibiotic adjuvant H2S biosynthesis inhibition Staphylococcus aureus

NL2 is a selective, allosteric bacterial CSE inhibitor occupying a unique middle ground in the NL-series: it offers 3.2-fold greater bCSE potency vs. NL1 (IC50=1.8 µM) and a 14-fold hCSE selectivity window—nearly 3× wider than NL3. Its exclusive Site-1 binding validated by co-crystal structures (PDB 7MCU, 7MDB) and Y103A mutagenesis makes NL2 the preferred scaffold for antibiotic-adjuvant synergy assays (gentamicin/ciprofloxacin checkerboards at 1–10 µM) and structure-guided SAR without confounding eukaryotic off-target effects.

Molecular Formula C15H12BrNO3
Molecular Weight 334.169
CAS No. 1461625-35-3
Cat. No. B3004726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylicacid
CAS1461625-35-3
Molecular FormulaC15H12BrNO3
Molecular Weight334.169
Structural Identifiers
SMILESCC1=C(C=C(O1)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O
InChIInChI=1S/C15H12BrNO3/c1-9-13(15(18)19)7-12(20-9)8-17-5-4-10-2-3-11(16)6-14(10)17/h2-7H,8H2,1H3,(H,18,19)
InChIKeyXCOVJISMCVGULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(6-Bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic Acid (NL2): A Selective Bacterial CSE Inhibitor for Antibiotic Potentiation Research


5-[(6-Bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid (designated NL2) is a synthetic indole-furan hybrid small molecule that acts as a selective, allosteric inhibitor of bacterial cystathionine γ-lyase (bCSE), the primary H₂S-producing enzyme in Staphylococcus aureus and Pseudomonas aeruginosa [1]. NL2 belongs to the NL-series chemotype alongside NL1 and NL3, but differs in its furan-carboxylate N1 substitution and bromine at the C6 position of the indole core, which confer a distinct selectivity profile [2]. It is available as a research tool compound with scalable gram-level synthesis methods described in the primary literature [3].

Why NL2 Cannot Be Interchanged with Other NL-Series or Generic bCSE Inhibitors: Selectivity and Potency Trade-offs


Within the NL-series, NL1, NL2, and NL3 share a 6-bromoindole scaffold but diverge substantially in bCSE inhibitory potency, human CSE (hCSE) selectivity, and physical properties. NL3 is the most potent yet least selective inhibitor (hCSE IC50 = 3.4 µM, selectivity ratio ~4.9), while NL1 shows lower potency but comparable selectivity to NL2 [1]. NL2 occupies a unique middle ground: its IC50 of 1.8 µM against bCSE is 3.2-fold more potent than NL1, and its 14-fold selectivity window over hCSE is nearly 3-fold wider than NL3's [1]. Crucially, NL2's furan-carboxylate moiety drives a rigid, triangle-shaped conformation that restricts binding exclusively to allosteric Site 1 in SaCSE, a structural feature not replicated by the acetyl-glycine (NL1) or pyrazole-carboxylate (NL3) analogs [1]. These differences mean that substituting NL2 with NL1 sacrifices potency, while substituting with NL3 risks greater hCSE inhibition and off-target effects in eukaryotic models.

Quantitative Differentiation of NL2 vs. NL1 and NL3: IC50, Selectivity, and Functional Potentiation Data


bCSE Inhibitory Potency: NL2 Exhibits 3.2-Fold Greater Potency Than NL1 Against S. aureus CSE

In an enzymatic H₂S production assay using recombinant SaCSE with the natural substrate L-cysteine at 100 µM (intracellular concentration), NL2 inhibited 50% of SaCSE activity at an IC50 of 1.8 µM. By comparison, NL1 (the acetyl-glycine analog) required a concentration of 5.8 µM to achieve the same inhibition . NL3 showed the highest potency at 0.7 µM, but with substantially lower selectivity (see next evidence item). The IC50 values for NL1 and NL2 were derived from the same assay platform, enabling direct head-to-head comparison [1].

Antibiotic adjuvant H2S biosynthesis inhibition Staphylococcus aureus

Human CSE Selectivity: NL2 Offers a 14-Fold Selectivity Window, 2.9-Fold Wider Than NL3

In a counter-screen against recombinant human cystathionine γ-lyase (hCSE), NL2 displayed an IC50 of 25.3 µM, yielding a selectivity ratio (hCSE IC50 / bCSE IC50) of 14.1. NL3, the most potent bCSE inhibitor in the series, showed substantially inferior selectivity with an hCSE IC50 of 3.4 µM, giving a selectivity ratio of only 4.9 . NL1 had an hCSE IC50 of 29.2 µM, selectivity ratio ~5.0. This means NL2 is 2.9-fold more selective for bacterial over human CSE compared to NL3, and 2.8-fold more selective than NL1 [1].

Selectivity profiling hCSE counter-screening Therapeutic window

Antibiotic Potentiation: NL2 Synergizes with Gentamicin at Sub-MIC Concentrations in S. aureus

NL2, at concentrations that do not affect bacterial growth alone (0.1× MIC), potentiated the bactericidal activity of gentamicin against S. aureus Newman and P. aeruginosa PA14 in standard MIC/MBC assays [1]. The degree of potentiation by NL1, NL2, and NL3 paralleled their bCSE IC50 values, confirming target specificity [1]. While the paper reports functional potentiation data for NL1 in murine sepsis and lung infection models (50% survival with NL1+Gm single bolus vs. 10% with controls; significant lung CFU reduction), NL2's in vitro potentiation profile supports its use as a chemical probe for bCSE-dependent antibiotic synergy studies [2].

Antibiotic potentiation MIC reduction synergy

Allosteric Binding Mode: NL2 Engages a Site 1 Cavity Distinct from NL1 and NL3 Binding Poses

X-ray co-crystal structures of SaCSE with NL1, NL2, and NL3 (PDB: 7MCU, 7MDB) revealed that while all three inhibitors bind to allosteric Site 1 (distinct from the catalytic PLP-binding site), their binding conformations differ substantially [1]. NL2 adopts a rigid, triangle-shaped conformation due to its methylene-bridged furan-carboxylate moiety, restricting it exclusively to Site 1 [2]. In contrast, NL1 showed weak binding at multiple minor sites, and NL3 occupies Site 1 in a more compact semi-circular conformation with its benzothiophene moiety stacking on Y103 [1]. The bromine atom in NL2 provides a strong anomalous signal for unambiguous crystallographic localization [1]. Mutagenesis confirmed NL2's reliance on Y103: the Y103A mutation reduced NL2 inhibition by ~70-fold (IC50 from ~2 µM to 154 µM), while NL3 was barely affected (IC50 1.7 µM in mutant vs. 0.7 µM wild-type) [2].

Allosteric inhibition X-ray crystallography binding mode

Gram-Scale Synthesis: NL2 Can Be Produced in Near-Gram Quantities via Optimized Protocol, Enabling Bulk Procurement

A dedicated synthetic methodology study by Potapov et al. (2023) reported optimized conditions for preparing NL2 in near-gram quantities, starting from 6-bromoindole as the common building block [1]. The synthesis proceeds via N-alkylation of 6-bromoindole with a furan-methyl derivative, with yields sufficient for gram-level production [2]. This contrasts with NL3, which requires a more complex Pd-catalyzed cross-coupling step for benzothiophene attachment, introducing additional synthetic complexity and cost [2]. The patent WO2019232083A1 further discloses NL2 as a specifically claimed compound for treating bacterial infections, indicating industrial interest in its procurement and use [3].

Scalable synthesis chemical procurement research tool availability

Research and Procurement Application Scenarios for 5-[(6-Bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic Acid (NL2)


Antibiotic Adjuvant Development: bCSE-Targeted Synergy Screening with Clinically Relevant Antibiotics

NL2 is ideally suited as a chemical probe in checkerboard or time-kill synergy assays with bactericidal antibiotics (e.g., gentamicin, ciprofloxacin) against Gram-positive and Gram-negative pathogens. Its IC50 of 1.8 µM against SaCSE, combined with a 14-fold selectivity window over hCSE, allows robust in vitro synergy testing at sub-inhibitory concentrations without confounding eukaryotic cytotoxicity, as demonstrated for the NL-series in the Science 2021 study [1]. Researchers can use NL2 at concentrations of 1-10 µM (above the bCSE IC50 but well below the hCSE IC50 of 25.3 µM) to maximize target engagement while minimizing off-target effects [2].

Structure-Based Drug Design: Allosteric Site 1 Engagement and Y103-Dependent Inhibition Studies

The availability of high-resolution co-crystal structures of SaCSE with NL2 (PDB: 7MCU, 7MDB) makes this compound a valuable tool for structure-guided optimization campaigns [1]. NL2's exclusive Site-1 binding mode and strong anomalous bromine signal enable unambiguous crystallographic localization, facilitating fragment-based design or computational docking validation. The Y103A mutagenesis data (70-fold IC50 loss for NL2 vs. 2.4-fold for NL3) further supports NL2 as a preferred scaffold for exploring Y103-dependent allosteric mechanisms [2].

In Vivo Proof-of-Concept Studies: Murine Infection Models with NL2 as an Antibiotic Potentiator

Building on the in vivo efficacy demonstrated by NL1 in murine sepsis and lung infection models (50% survival with single bolus NL1+Gm), NL2 can be advanced into analogous animal studies with the advantage of superior selectivity vs. hCSE [1]. NL2's gram-scale synthetic accessibility lowers the cost barrier for researchers requiring 50-200 mg/kg dosing in mouse models, and its selectivity profile reduces the risk of host CSE inhibition artifacts during pharmacokinetic/pharmacodynamic (PK/PD) evaluation [2].

SAR and Lead Optimization Libraries: NL2 as a Core Scaffold for Furan-Carboxylate Derivative Exploration

NL2's modular synthesis from 6-bromoindole and furan-carboxylate building blocks, as detailed in the Potapov et al. 2023 methodology paper, enables efficient library generation via N1-position modifications or bromine substitution chemistry [1]. This positions NL2 as a central scaffold for SAR studies aimed at improving bCSE potency while maintaining selectivity, a balance that the NL-series demonstrates is not trivially achieved by simpler analogs. The patent-protected status of NL2 [2] also supports its use in proprietary drug discovery programs requiring freedom-to-operate analysis for antibiotic adjuvant candidates.

Quote Request

Request a Quote for 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.